(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone
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Overview
Description
(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two furan rings substituted with 4-fluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone typically involves the condensation of 4-methylcyclohexanone with 5-(4-fluorophenyl)furan-2-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-bis{[2-fluorophenyl]methylidene}cyclopentan-1-one
- 4,4’-bis(4-fluorophenyl)methanone
Uniqueness
(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone is unique due to its specific substitution pattern and the presence of both furan and fluorophenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C29H22F2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C29H22F2O3/c1-18-14-21(16-25-10-12-27(33-25)19-2-6-23(30)7-3-19)29(32)22(15-18)17-26-11-13-28(34-26)20-4-8-24(31)9-5-20/h2-13,16-18H,14-15H2,1H3/b21-16+,22-17+ |
InChI Key |
WFIBNRVZDAOLSA-LPFJTETCSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C1 |
Origin of Product |
United States |
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